1,4,7-Triazecane

Coordination Chemistry Electrochemistry Manganese Complexes

1,4,7-Triazecane, systematically named 1,4,7-triazacyclodecane (TACD), is a ten-membered triaza-macrocycle with the molecular formula C₇H₁₇N₃ and a molecular weight of 143.23 g/mol. It features a cyclic structure with three secondary amine nitrogen atoms capable of facial coordination to metal centers, enabling the formation of stable octahedral complexes.

Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
CAS No. 56575-49-6
Cat. No. B3053854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7-Triazecane
CAS56575-49-6
Molecular FormulaC7H17N3
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CNCCNCCNC1
InChIInChI=1S/C7H17N3/c1-2-8-4-6-10-7-5-9-3-1/h8-10H,1-7H2
InChIKeyITIURFCAPKNNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,7-Triazecane (56575-49-6): Technical Baseline and Core Properties for Procurement


1,4,7-Triazecane, systematically named 1,4,7-triazacyclodecane (TACD), is a ten-membered triaza-macrocycle with the molecular formula C₇H₁₇N₃ and a molecular weight of 143.23 g/mol . It features a cyclic structure with three secondary amine nitrogen atoms capable of facial coordination to metal centers, enabling the formation of stable octahedral complexes [1]. The compound exhibits a boiling point of 240.5 °C at 760 mmHg, a flash point of 101.1 °C, and a density of 0.865 g/cm³, with a refractive index of 1.425 . As a versatile ligand scaffold, TACD serves as the parent macrocycle for functionalized derivatives such as 1,4,7-triazacyclodecane-N,N′,N″-triacetic acid (DETA), which are utilized in coordination chemistry, MRI contrast agent development, and radiopharmaceutical applications [2].

Why 1,4,7-Triazecane (TACD) Cannot Be Replaced by TACN or TACUD: The Ring Size Imperative


Substituting 1,4,7-triazecane (TACD) with its closest structural analogs—the 9-membered 1,4,7-triazacyclononane (TACN) or the 11-membered 1,4,8-triazacycloundecane (TACUD)—is not chemically or functionally equivalent. Even a single methylene unit change in macrocycle ring size fundamentally alters metal-binding cavity dimensions, coordination geometry, and the number of five-membered chelate rings formed upon complexation [1]. These geometric differences directly translate into quantifiable variations in redox potential (e.g., a 0.21 V shift in E₁/₂ for Mn(III/II) couples) [1], metal complex acid dissociation rates (e.g., a 3-fold difference in k_H between TACD and TACN) [2], and zero-field splitting parameters indicative of ligand-field strength [1]. Consequently, interchangeable use of these macrocycles in applications demanding precise metal-binding thermodynamics or kinetics—such as in bifunctional chelators for radiopharmaceuticals or redox-active catalysts—will result in unpredictable and non-optimal performance.

Quantitative Differentiators for 1,4,7-Triazecane (TACD) Versus In-Class Triazamacrocycles


Ring Size Dictates Redox Potential: A 0.21 V Shift in Mn(III/II) E₁/₂ Between TACD and TACN

The redox potential of the Mn(III/II) couple is exquisitely sensitive to the macrocycle ring size and the number of 5-membered chelate rings formed. In a direct head-to-head comparison, the 1,4,7-triazacyclodecane (TACD) complex [Mn(tacd)₂]²⁺ exhibits an E₁/₂ of 0.95 V vs. NHE, which is 0.02 V higher than the TACN analog (0.93 V) and 0.21 V lower than the TACUD analog (1.16 V) [1]. This gradation is attributed to the fact that TACD forms an intermediate number of 5-membered chelate rings, which provide greater stabilization than the 6-membered rings predominant in TACUD but less than the three 5-membered rings in TACN [1].

Coordination Chemistry Electrochemistry Manganese Complexes

Acid Dissociation Kinetics: TACD Copper Complexes Dissociate 3-Fold Slower Than TACN

The acid-catalyzed dissociation rate constant (k_H) for the mono-copper(II) complex of 1,4,7-triazacyclodecane (Cu(zdn)²⁺) is 17 dm³ mol⁻¹ s⁻¹ at 298 K. This is 3-fold slower than the analogous TACN complex (Cu(znn)²⁺, k_H = 51 dm³ mol⁻¹ s⁻¹) and 3-fold faster than the larger TACUD complex (Cu(zud)²⁺, k_H = 5.6 dm³ mol⁻¹ s⁻¹) [1]. The first-order dependence on [H⁺] for TACD, TACN, and TACUD indicates a proton-assisted dissociation mechanism, with the rate inversely correlating with ring size in this series [1].

Kinetic Inertness Copper Complexes Ligand Exchange

Gd(III) Complex Formation Kinetics: TACD Derivative (DETA) Outperforms NOTA in Complexation Rate and Proton Exchange Dynamics

The TACD-derived ligand 1,4,7-triazacyclodecane-N,N′,N″-triacetate (DETA) exhibits a remarkably high first protonation constant (log K₁ ≈ 14–15), indicating strong intramolecular hydrogen bonding between nitrogens sharing the propylene bridge [1]. This structural feature slows proton exchange below 0 °C, a property not observed in the 9-membered analog NOTA. Kinetic studies reveal that Gd(DETA) complex formation proceeds via a rate-determining proton loss from a monoprotonated intermediate, with an overall complexation rate similar to Gd(MeDETA) but faster than Gd(Me₂DETA) [1]. Critically, the dissociation rate follows the order Gd(Me₂DETA) >> Gd(NOTA) > Gd(DETA) > Gd(MeDETA), demonstrating that the 10-membered TACD scaffold can achieve superior kinetic inertness compared to the 9-membered NOTA framework [1].

MRI Contrast Agents Lanthanide Chemistry Relaxivity

Geometric Distortion Tuning: TACD Imparts Intermediate Zero-Field Splitting in Mn(II) Complexes Relative to TACN and TACUD

High-frequency high-field EPR (HFEPR) analysis of [Mn(tacd)₂](OTf)₂ reveals a zero-field splitting parameter D = −0.0824 cm⁻¹ with a rhombicity |E/D| = 0.12 [1]. This value lies intermediate between the less distorted TACUD complex (D = −0.031 cm⁻¹) and the more distorted TACN complex (D = −0.0884 cm⁻¹) [1]. The g-values follow a similar trend: 2.0008 for TACD, 2.0013 for TACUD, and 2.00028 for TACN [1]. These ZFS parameters directly reflect the degree of octahedral distortion imposed by the macrocycle, which in turn influences the magnetic anisotropy and relaxation properties of the metal center.

EPR Spectroscopy Magnetic Properties Zero-Field Splitting

Procurement-Guiding Applications for 1,4,7-Triazecane (TACD) Based on Validated Differentiation


Precursor for Fine-Tuned Gd(III)-Based MRI Contrast Agents with Modulated Water Exchange Kinetics

The unique protonation behavior and kinetic profile of the TACD-derived ligand DETA (log K₁ ≈ 14–15; slow proton exchange) [1] make 1,4,7-triazecane an essential scaffold for developing next-generation gadolinium MRI contrast agents. Unlike the 9-membered NOTA framework, DETA's 10-membered ring and propylene bridge enable strong intramolecular hydrogen bonding that can be exploited to control water exchange rates, a key determinant of proton relaxivity. Procurement of TACD is therefore justified for research programs aiming to optimize contrast agent performance through macrocycle ring size engineering.

Electrochemical Catalyst Development Requiring Precise Mn(III/II) Redox Tuning

The 0.21 V range in Mn(III/II) redox potential across the TACN–TACD–TACUD series [2] positions 1,4,7-triazecane as the ligand of choice when an intermediate oxidation potential (E₁/₂ = 0.95 V vs. NHE) is required. This property is directly relevant to the design of manganese-based oxidation catalysts for organic transformations or water oxidation, where overpotential optimization is critical. Researchers seeking to fine-tune catalytic activity should select TACD over TACN or TACUD based on this quantifiable electrochemical differentiation.

Bifunctional Chelator Design for Radiopharmaceuticals Requiring Balanced Kinetic Inertness

The 3-fold slower acid dissociation rate of Cu(TACD)²⁺ (k_H = 17 dm³ mol⁻¹ s⁻¹) compared to Cu(TACN)²⁺ [3] makes 1,4,7-triazecane a strategically important intermediate for bifunctional chelator development. In radiopharmaceutical applications using ⁶⁴Cu or ⁶⁸Ga, chelators must retain the radiometal in vivo while allowing for efficient radiolabeling. TACD offers a kinetic profile that balances rapid complex formation with sufficient inertness to minimize transchelation, a compromise not achievable with the more labile TACN or the slower-forming TACUD derivatives.

EPR Probe and Single-Molecule Magnet Design via Controlled Zero-Field Splitting

The intermediate zero-field splitting parameter (D = −0.0824 cm⁻¹) and distinct rhombicity (|E/D| = 0.12) exhibited by [Mn(tacd)₂]²⁺ relative to its TACN and TACUD counterparts [2] provide a quantifiable basis for selecting 1,4,7-triazecane in the design of EPR spin probes or single-molecule magnets. The ability to predictably modulate magnetic anisotropy through ring size selection enables rational material design, making TACD the preferred ligand when specific D-values are targeted.

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